Z-Orn-OH
Description
Overview of Z-Orn-OH as a Protected Amino Acid Derivative in Academic Context
This compound serves as a key building block in academic research, primarily within the fields of organic chemistry and biochemistry. As a protected amino acid derivative, it allows for selective chemical transformations to occur at specific sites of the ornithine molecule while the alpha-amino group is temporarily masked by the Z-group. This selective protection is fundamental to the controlled synthesis of complex molecules, preventing undesired side reactions such as uncontrolled oligomerization during coupling steps in peptide synthesis. peptide.comontosight.ai The benzyloxycarbonyl group is a carbamate-type protecting group that suppresses the nucleophilic and basic properties of the protected amine. wikipedia.org
Ornithine itself is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during ribosomal protein synthesis. However, its presence in various natural products, such as nonribosomal peptides like daptomycin, gramicidin (B1672133) S, and tyrocidine, and the RiPP natural product landornamide A, highlights its biochemical relevance and the need for its derivatives in synthetic studies. acs.org The incorporation of ornithine into peptides can enhance properties like proteolytic resistance. acs.org this compound and other protected ornithine derivatives are synthesized to facilitate the study and synthesis of these biologically active molecules and to explore the impact of incorporating non-canonical amino acids into peptides. researchgate.netnih.gov
Foundational Role in Advanced Peptide Chemistry and Organic Synthesis
The primary application of this compound is in peptide synthesis, where it functions as a protected building block. ontosight.aiontosight.ai In peptide synthesis, amino acids are linked together through amide bonds. To ensure that the correct peptide sequence is formed and to prevent unwanted reactions involving the highly reactive amino and carboxyl groups, as well as any reactive side chains, protecting groups are essential. peptide.comwikipedia.org The Z-group on the alpha-amino position of ornithine allows for the selective activation and coupling of the carboxyl group to the amino group of another amino acid, facilitating the stepwise elongation of a peptide chain. ontosight.ai
While the Boc (t-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups are currently more widespread in solid-phase peptide synthesis (SPPS), the Z-group has a long history and remains relevant, particularly in solution-phase peptide synthesis and for the protection of amino acid side chains. peptide.combachem.com Ornithine derivatives, like lysine (B10760008) derivatives, utilize various side-chain protecting groups, and the Z-group is popular for this purpose in Boc chemistry. peptide.com
Beyond peptide chemistry, Z-protected amino acids, including this compound, find applications in broader organic synthesis. They serve as chiral building blocks for the synthesis of various nitrogen-containing organic molecules, intermediates, and natural product analogs. The Z-group can be selectively removed under specific conditions without affecting other functional groups, allowing for further chemical modifications. wikipedia.orgbachem.comrsc.org
Historical Development and Evolution of Z-Protection Strategies for Amino Acids
The benzyloxycarbonyl (Z or Cbz) protecting group was first introduced by Leonidas Zervas in the early 1930s. wikipedia.orgwikipedia.org Working with Max Bergmann, Zervas utilized benzyl (B1604629) chloroformate to introduce the benzyloxycarbonyl group, which became the cornerstone of the Bergmann-Zervas carboxybenzyl method of peptide synthesis. wikipedia.orgwikipedia.org This methodology represented the first successful and controlled chemical synthesis of peptides and was the dominant procedure globally for two decades until the 1950s. wikipedia.orgwikipedia.org The Bergmann-Zervas synthesis was considered "epoch-making" and was instrumental in establishing synthetic peptide chemistry as a distinct field. wikipedia.org
The Z-group is typically removed by hydrogenolysis or strong acids like HBr in acetic acid or neat HF. wikipedia.orgbachem.com The development of the tert-butyloxycarbonyl (Boc) group by Louis Carpino in the early 1950s offered an alternative with greater acid lability, which facilitated new strategies, particularly in solid-phase peptide synthesis. eurpepsoc.com Later, the development of the Fmoc group provided a base-labile alternative, further expanding the toolkit of orthogonal protecting groups available for peptide synthesis. eurpepsoc.com
Data Table: Common Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Type | Typical Cleavage Conditions | Primary Application |
| Benzyloxycarbonyl | Z or Cbz | Carbamate (B1207046) | Hydrogenolysis, Strong acids (e.g., HBr/AcOH, HF) wikipedia.orgbachem.com | Nα (historically), Side chain (Boc chemistry) peptide.comwikipedia.org |
| tert-Butyloxycarbonyl | Boc | Carbamate | Mild acids (e.g., TFA/DCM, HCl/dioxane) eurpepsoc.com | Nα (Boc chemistry) peptide.comeurpepsoc.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Carbamate | Weak bases (e.g., Piperidine) eurpepsoc.com | Nα (Fmoc chemistry) peptide.comeurpepsoc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGRWJVRLNJIMR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426660 | |
| Record name | Cbz-L-Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2640-58-6 | |
| Record name | Cbz-L-Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-Benzyloxycarbonyl-L-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations Involving Z Orn Oh
Precision Synthesis of Z-Orn-OH and its Key Intermediates
The synthesis of this compound requires careful control of reaction conditions to ensure selective protection of the α-amino group over the δ-amino group of the ornithine side chain.
Establishment of Preparative Routes for Z-Amino Acid Derivatives
The preparation of Z-protected amino acids is a well-established practice in organic synthesis. The general method involves the reaction of an amino acid with a benzyloxycarbonylating agent under basic conditions. This reaction masks the nucleophilic and basic properties of the amino group, preventing it from participating in subsequent coupling reactions. wikipedia.org The Z-group's stability under mildly acidic conditions and its facile removal by hydrogenolysis have made it a valuable tool in solution-phase peptide synthesis. peptide.comrsc.org While its use in solid-phase peptide synthesis (SPPS) is less common for Nα-protection, it is frequently employed for the protection of amino acid side chains, such as that of ornithine and lysine (B10760008). peptide.comuci.edu
Application of Z-Cl and Z-OSu Reagents in Z-Amino Acid Formation
Two primary reagents are commonly utilized for the introduction of the Z-group: benzyl (B1604629) chloroformate (Z-Cl or Cbz-Cl) and N-(benzyloxycarbonyloxy)succinimide (Z-OSu).
Benzyl Chloroformate (Z-Cl): This reagent is prepared by reacting benzyl alcohol with phosgene. wikipedia.org The protection of amines using Z-Cl is typically carried out in the presence of a base, such as sodium carbonate, in an aqueous medium at low temperatures to neutralize the HCl byproduct. wikipedia.org While effective, the high reactivity of Z-Cl can sometimes lead to side reactions if not properly controlled.
N-(Benzyloxycarbonyloxy)succinimide (Z-OSu): This reagent is an active ester that offers a milder alternative to Z-Cl for the benzyloxycarbonylation of amino acids. The reaction proceeds under basic conditions, often using sodium bicarbonate. Z-OSu is generally more selective and less prone to causing side reactions compared to Z-Cl.
A scalable synthesis for Nα-benzyloxycarbonyl-L-ornithine has been developed, which can be performed as a high-yielding, cascade-like process without the need to purify intermediates.
Regioselective Nα-Acylation and Targeted Side-Chain Modifications
Achieving regioselectivity in the protection of ornithine is crucial. The α-amino group is generally more reactive than the δ-amino group, allowing for selective Nα-acylation under carefully controlled conditions. For instance, Nα-(benzyloxycarbonyl)-L-ornithine has been used as a starting material for further modifications. researchgate.net The δ-amino group can then be subjected to various chemical transformations, such as monoalkylation or acylation, to introduce diverse functionalities. researchgate.netnih.gov For example, the sulfamoylation of the L-ornithine side-chain has been used to generate a non-natural arginine isostere. nih.gov These modifications are instrumental in creating novel amino acid derivatives for applications in drug design and the synthesis of complex peptides. nih.govnih.gov
Controlled Hydroxylation on Ornithine Side Chains in Z-Protected Forms
The hydroxylation of the δ-amino group of L-ornithine is a key step in the biosynthesis of certain siderophores, such as coelichelin. rsc.orgnih.gov This transformation is catalyzed by flavin-dependent monooxygenases, which utilize NADPH and molecular oxygen. rsc.orgnih.gov While enzymatic methods for the hydroxylation of L-ornithine are well-documented, the controlled chemical hydroxylation of the ornithine side chain, particularly in its Z-protected form, is a more complex challenge. General chemical methods for the hydroxylation of amino acid side chains often involve radical-based processes. researchgate.net For instance, hydroxyl radicals can react with hydrocarbon side chains through hydrogen abstraction, leading to hydroxylated products. researchgate.net However, achieving site-specific hydroxylation on the δ-position of a Z-protected ornithine derivative would require a highly targeted synthetic strategy to control the reactivity and prevent modification at other positions. The development of such a specific chemical method remains a specialized area of research.
Orthogonal Protecting Group Strategies in this compound Chemistry
The concept of orthogonal protection is fundamental to modern peptide synthesis, allowing for the selective removal of one protecting group in the presence of others. biosynth.com The Z-group is a vital component of many orthogonal schemes due to its unique cleavage conditions (hydrogenolysis), which are compatible with many other classes of protecting groups. peptide.comrsc.org
Compatibility with Boc, Fmoc, Aloc, Dde, and ivDde Protecting Group Manifolds
This compound and its derivatives, particularly Nδ-Z-ornithine, are compatible with a range of other protecting groups commonly used in peptide synthesis. This compatibility allows for the strategic construction of complex peptides with features like side-chain modifications, cyclization, and branching.
Boc (tert-Butyloxycarbonyl): The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA). creative-proteomics.com The Z-group is stable to these conditions, making the Boc/Z combination a classic example of an orthogonal protecting group pair. rsc.org For example, Boc-Orn(Z)-OH is a commercially available building block used in Boc-based solid-phase peptide synthesis (SPPS).
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and is removed with piperidine. creative-proteomics.com The Z-group is stable to these basic conditions. chempep.com This orthogonality is crucial in Fmoc-based SPPS, where a side-chain Z-group on an ornithine residue remains intact during the iterative Nα-Fmoc deprotection steps. uci.edunih.gov A novel method has also been reported for Fmoc deprotection via hydrogenolysis under mildly acidic conditions, which is also compatible with the presence of a Z-group. researchgate.net
Aloc (Allyloxycarbonyl): The Aloc group is removed by palladium(0)-catalyzed allyl transfer. diva-portal.org These conditions are orthogonal to the Z-group, which is stable to Pd(0) treatment. rsc.org This allows for the selective deprotection of an Aloc-protected amine in the presence of a Z-protected ornithine side chain, enabling site-specific modifications on the peptide backbone or side chains. researchgate.net
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): The Dde and the more sterically hindered ivDde groups are removed with dilute hydrazine. peptide.comsigmaaldrich-jp.com These groups are stable to the acidic and basic conditions used for Boc and Fmoc removal, respectively, as well as the conditions for Z-group hydrogenolysis. sigmaaldrich-jp.comsigmaaldrich.com This makes them highly useful for the orthogonal protection of lysine or ornithine side chains when further on-resin modifications are required. peptide.comiris-biotech.de However, issues such as Dde migration have been reported, leading to the development of the more stable ivDde group. iris-biotech.de The removal of ivDde can sometimes be sluggish, requiring optimized conditions. biotage.com
The following interactive table summarizes the compatibility of the Z-group with these common protecting groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Compatibility with Z-Group |
| Benzyloxycarbonyl | Z, Cbz | H₂/Pd, HBr/AcOH, Na/liquid NH₃ peptide.com | - |
| tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) creative-proteomics.com | Orthogonal rsc.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF creative-proteomics.com | Orthogonal chempep.com |
| Allyloxycarbonyl | Aloc | Pd(PPh₃)₄ / Scavenger | Orthogonal rsc.org |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF peptide.com | Orthogonal sigmaaldrich.com |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF sigmaaldrich-jp.com | Orthogonal sigmaaldrich.com |
Mechanistic Studies of Selective Deprotection via Catalytic Hydrogenation and Acidolysis
The selective removal of the Z-group from the α-amine of an ornithine residue is a pivotal step in peptide synthesis, enabling the subsequent elongation of the peptide chain. The two primary methods for this transformation are catalytic hydrogenation and acidolysis, each proceeding through distinct mechanistic pathways.
Catalytic Hydrogenation: This is the most common and mildest method for Z-group deprotection. The process involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The reaction is a form of hydrogenolysis.
The general mechanism can be summarized as:
Adsorption of the Z-protected peptide and hydrogen donor to the catalyst surface.
Transfer of hydrogen atoms from the donor to the catalyst.
Hydrogenolysis of the benzylic C-O bond of the carbamate (B1207046).
Release of the deprotected peptide, toluene, and carbon dioxide from the catalyst surface.
Acidolysis: Strong acids, such as trifluoroacetic acid (TFA), can also be used to cleave the Z-group, although this method is less common for the Z-group compared to the Boc group due to the Z-group's relative stability to acid. Stronger acidic conditions, like HBr in acetic acid, are typically required.
Mechanism: The acid-catalyzed cleavage proceeds via protonation of the carbamate oxygen. This is followed by the departure of the stable benzyl cation, which is subsequently trapped by a nucleophile or scavenger in the reaction mixture. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free α-amino group as an ammonium (B1175870) salt. masterorganicchemistry.comcommonorganicchemistry.comfiveable.me The highly reactive carbocations generated during acidolysis can lead to side reactions if not properly quenched by scavengers. commonorganicchemistry.com
Strategies for Minimizing Epimerization and Side Reactions during Synthetic Sequences
Maintaining the stereochemical integrity of this compound during peptide coupling is paramount, as epimerization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. nih.gov Epimerization primarily occurs through the formation of a 5(4H)-oxazolone (azlactone) intermediate when the carboxyl group of the N-protected amino acid is activated for coupling. nih.govacs.org The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry. nih.gov
Several strategies have been developed to suppress this side reaction:
Use of Coupling Additives: The most effective strategy is the addition of reagents that can trap the activated carboxyl group as a less reactive ester, thereby minimizing the formation of the oxazolone (B7731731). 1-Hydroxybenzotriazole (HOBt) and its derivatives are commonly used for this purpose. bachem.comu-tokyo.ac.jp They react with the activated amino acid to form an active ester that is more resistant to epimerization. nih.gov
Addition of Copper(II) Ions: The use of Cu(II) salts, such as CuCl₂, has been shown to be highly effective in suppressing epimerization, particularly in carbodiimide-mediated couplings. nih.govnih.gov The simultaneous use of HOBt and Cu²⁺ can result in nearly complete suppression of epimerization (D-epimer < 0.1%). nih.gov The copper ion is believed to chelate with the reactants, preventing the formation of the oxazolone intermediate.
Choice of Coupling Reagent and Solvent: The choice of coupling reagent and solvent significantly impacts the rate of epimerization. Polar solvents can increase the rate of epimerization. u-tokyo.ac.jp Carbodiimides like DCC and EDC can promote epimerization, but this is mitigated by the use of additives like HOBt. nih.govbachem.com
Minimizing Base Exposure: Since the abstraction of the α-proton is base-mediated, minimizing the concentration and strength of the base used during coupling is crucial. nih.gov
| Additive/Condition | Effect on Epimerization | Typical Result |
| None (Carbodiimide only) | High risk of epimerization | Can lead to significant D-epimer formation |
| HOBt | Suppresses epimerization by forming active esters | Reduces D-epimer to low levels |
| CuCl₂ | Suppresses epimerization, likely via chelation | Can reduce D-epimer to < 1% |
| HOBt + CuCl₂ | Synergistic suppression | Reduces D-epimer to < 0.1% nih.gov |
| Low Temperature | Slows the rate of epimerization | Generally favorable for stereochemical purity u-tokyo.ac.jp |
Other common side reactions during the use of ornithine derivatives include lactam formation . The δ-amino group of the ornithine side chain can nucleophilically attack the activated C-terminal carboxyl group, leading to intramolecular cyclization and chain termination. researchgate.netresearchgate.net This is particularly a risk if the side-chain amino group is deprotected prematurely. Proper orthogonal protection strategies are essential to prevent this unwanted reaction.
Stereochemical Control and Conformational Investigations
The stereochemistry and conformational preferences of this compound and the peptides into which it is incorporated are fundamental to their function. This section explores the challenges of maintaining stereocontrol during specific synthetic transformations and the methods used to analyze the resulting stereoisomers and conformational landscapes.
Analysis of Racemization during Intramolecular Reductive Amination Processes
Intramolecular reductive amination is a key strategy for synthesizing cyclic peptides and other constrained structures containing an ornithine-derived lactam. This process typically involves the formation of an intramolecular imine between the side-chain amine and a carbonyl group (often a ketone or aldehyde), followed by reduction. However, the integrity of the α-chiral center is at risk during this process.
While direct studies on the racemization of this compound during intramolecular reductive amination are scarce, the mechanism can be inferred from related processes. The key risk of racemization lies in the stability of the intermediates. If the cyclization process involves the activation of the α-carboxyl group and subsequent attack by the side-chain amine, an azlactone-like intermediate could form, which is prone to racemization as previously discussed. acs.org
Alternatively, if the cyclization involves the formation of a lactam, racemization can still occur. Studies on ornithine-containing peptides have shown a high propensity for intramolecular cyclization to form a stable six-membered δ-lactam ring. researchgate.netresearchgate.net The epimerization of the α-carbon in such cyclic systems can be facilitated by base-mediated proton abstraction. The mechanism is thought to proceed through an enolate intermediate, where the proton at the α-stereocenter is temporarily removed, leading to a planar structure. Reprotonation can then occur from either face, resulting in a mixture of enantiomers. acs.org Therefore, controlling the pH and avoiding strong bases during and after the cyclization step is critical for maintaining stereochemical purity. Enzymatic methods using reductive aminases or imine reductases can offer high stereocontrol, providing a biocatalytic alternative to traditional chemical reduction. rsc.orgchemrxiv.orgnih.gov
Utilization of Chiral Derivatizing Agents for Stereoisomeric Analysis
Verifying the enantiomeric purity of this compound starting materials and the final peptide products is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is a primary tool for this analysis. Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment, which can be achieved in two ways: using a chiral stationary phase (chiral HPLC) or by derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers. heraldopenaccess.usnih.gov These diastereomers have different physical properties and can be separated on a standard achiral stationary phase. nanobioletters.com
For amino acids like ornithine, derivatization typically targets the primary amino groups. The resulting diastereomers can then be analyzed, and the ratio of their peak areas in the chromatogram corresponds to the enantiomeric excess (ee) of the original sample. heraldopenaccess.us
| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted | Analytical Method |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent (FDAA) | Primary Amines | RP-HPLC nih.gov |
| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Primary/Secondary Amines | RP-HPLC nih.gov |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary Amines | RP-HPLC heraldopenaccess.us |
| N-Acetyl-L-cysteine/o-phthalaldehyde | AQC/OPA | Primary Amines | RP-HPLC heraldopenaccess.us |
| (S)-N-trifluoroacetylprolyl chloride | TFAPC | Primary/Secondary Amines | GC-MS heraldopenaccess.us |
Conformational Preferences of this compound Containing Peptides and Analogues
The conformation of a peptide is a key determinant of its biological activity. The incorporation of this compound can influence the local and global structure of a peptide chain. The bulky Z-group at the N-terminus can sterically hinder certain conformations, while the flexible side chain of ornithine can adopt various rotameric states.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful tools for studying peptide conformation in solution. nih.govrsc.orgauremn.org.br NMR can provide detailed information about dihedral angles through the measurement of coupling constants (e.g., ³J(HN,Hα)), and inter-proton distances can be inferred from Nuclear Overhauser Effect (NOE) experiments. frontiersin.org
Studies on sequential polypeptides containing δ-benzyloxycarbonyl-L-ornithine have shown that these peptides can adopt helical conformations in non-polar solvents like chloroform. However, this helical structure is often fragile and can be easily disrupted by the addition of small amounts of a helix-breaking solvent like TFA, leading to a helix-to-coil transition. This suggests that the stability of the ordered conformation can be low, potentially due to a cooperative collapse of the structure. The bulky side chains may contribute to this instability, preventing the formation of a highly stable helical core. The conformational preferences are thus highly dependent on the solvent environment, highlighting the dynamic nature of peptides containing this compound. rsc.org
Applications of Z Orn Oh As a Core Building Block in Complex Molecular Synthesis
Strategic Integration into Peptide Synthesis
The strategic integration of Z-Orn-OH into peptide synthesis protocols is facilitated by the nature of its protecting group. The benzyloxycarbonyl (Z) group has a long history of use in solution phase peptide synthesis. peptide.combachem.com While the Z group on the alpha-amine is typically not preferred for standard solid-phase peptide synthesis (SPPS) due to deprotection conditions, this compound and its derivatives are valuable in specific strategies, particularly when the Z group is employed for side-chain protection or in liquid-phase synthesis.
Although the benzyloxycarbonyl (Z) group has limited application as a temporary alpha-amine protecting group in SPPS, Boc-Orn(Z)-OH, where the Z group protects the delta-amino side chain of ornithine and the Boc group protects the alpha-amine, is specifically used in Boc solid-phase peptide synthesis protocols. sigmaaldrich.comsigmaaldrich.com In Boc chemistry, the alpha-amino group is protected with the acid-labile Boc group, while side-chain functional groups require "permanent" protecting groups that are stable to the acidic conditions used for Boc removal but cleavable at the final deprotection step. peptide.comuwec.edu The Z group, when used for side-chain protection on ornithine in Boc chemistry, is stable to 50% trifluoroacetic acid (TFA), a common reagent for Boc deprotection, but can be removed under stronger acidic conditions typically used for final peptide cleavage, such as hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSOTf), trifluoromethanesulfonic acid (TFSMA), or hydrogen bromide in acetic acid (HBr/AcOH). peptide.com This orthogonality allows for the stepwise elongation of the peptide chain on a solid support while maintaining the protection of the ornithine side chain until the desired sequence is assembled. Protected guanidino acids, which can be synthesized starting from Nα-protected ornithine, can also be applied to SPPS using both Boc and Fmoc chemistries. researchgate.net
In contrast to SPPS, the Z group is a widely used temporary Nα protecting group in liquid-phase peptide synthesis (LPPS). peptide.combachem.com LPPS involves the stepwise coupling of amino acids or peptide fragments in solution. The Z group is readily introduced and removed under conditions compatible with solution-phase chemistry, making this compound a suitable building block for LPPS. In solution synthesis, a common orthogonal protection strategy involves the combination of Z for Nα protection and tert-butyl (tBu) based groups for side-chain protection. bachem.com
Z-protected ornithine derivatives can be involved in peptide fragment condensation strategies, particularly when used in conjunction with orthogonal protecting groups. While Boc-Lys(Fmoc)-OH (an analog where Fmoc is acid stable) is used to prepare protected peptide fragments for coupling, the use of Boc-Orn(Z)-OH allows for the synthesis of peptide fragments with a protected ornithine side chain. peptide.compeptide.com After deprotection of the N-terminus, these protected fragments can potentially be coupled to other peptide segments. Furthermore, Nα-Cbz-protected L-ornithine has been employed in key coupling steps during the synthesis of complex peptide mimics, such as a hydroxyethylene isostere of a tripeptide, demonstrating its utility in advanced fragment coupling approaches. nih.govacs.org
Protected ornithine derivatives, including this compound, play a role in the synthesis of cyclic and branched peptides. This compound has been reported as a reactant in the synthesis of cyclic aminohexapeptides exhibiting antifungal activity. chemicalbook.com The presence of the delta-amino group in ornithine provides a site for branching or cyclization, enabling the synthesis of peptides with complex architectures. While other protected ornithine derivatives like Dde-Orn(Fmoc)-OH have been used as branching points in SPPS, the ability to selectively deprotect the delta-amino group of a Z-protected ornithine derivative incorporated into a peptide chain allows for the creation of branched structures. biotage.com Ornithine, alongside lysine (B10760008), is an amino acid frequently utilized for introducing branching into peptides due to its available side-chain amino group. google.com The use of appropriately protected ornithine derivatives is crucial for controlling the regioselectivity of branching or cyclization reactions.
Ornithine and its derivatives are components of various non-ribosomal peptides (NRPs), such as siderophores. Siderophores like amphibactins and moanachelins, which are peptide-based molecules involved in iron chelation, contain Nδ-hydroxy-Nδ-acetyl-ornithine. rsc.org The synthesis of these complex natural products and their analogs often involves the use of protected ornithine building blocks. For instance, Nδ-acetyl-Nδ-hydroxy-L-ornithine has been synthesized from protected glutamic acid derivatives, highlighting the use of protected amino acid precursors in this field. rsc.org Furthermore, N5-Acetyl-N5-hydroxy-L-ornithine can be obtained from L-ornithine through the oxidation of the omega-amino group in N2-benzyloxycarbonyl-L-ornithine tert-butyl ester, directly linking Z-protected ornithine derivatives to the synthesis of components found in NRPs and potentially hybrid polyketide architectures that incorporate amino acid units. researchgate.net
Construction of Diverse Complex Organic Molecules and Heterocyclic Scaffolds
Beyond its extensive use in peptide synthesis, this compound serves as a valuable precursor for the synthesis of other complex organic molecules. Its structure, containing both amine and carboxyl functionalities along with a protected alpha-amine and a free delta-amine (or a protected delta-amine depending on the derivative used), allows for diverse chemical transformations. As a pharmaceutical intermediate, it can be modified and incorporated into the synthesis of various drug candidates. fishersci.no Its application in the synthesis of modified amino acids, such as protected guanidino acids and the Nδ-carboxymethyl derivative of mAPA-Orn, demonstrates its utility in generating building blocks for medicinal chemistry and chemical biology. researchgate.net While specific examples of this compound being directly used to form heterocyclic scaffolds were not extensively detailed in the search results, its role in synthesizing complex, functionalized organic molecules with multiple reactive centers suggests its potential as a starting material or intermediate in the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. Its versatility as a protected, bifunctional amino acid derivative makes it a key component in the synthetic chemist's toolkit for constructing intricate molecular architectures.
Precursor Role in Quaternary α,α-Amino Acid Synthesis
While protected amino acids are generally employed in the synthesis of complex structures, specific detailed applications focusing on this compound as a direct precursor for the synthesis of quaternary α,α-amino acids were not extensively identified in the conducted literature search.
Integration into Azaheterocyclic Phosphonate (B1237965) Preparations
Specific detailed examples of this compound being integrated into the preparations of azaheterocyclic phosphonates were not prominently found in the conducted literature search. However, protected amino acids can serve as chiral building blocks in the synthesis of various heterocyclic systems, including those containing phosphonate moieties.
Development of Siderophore Conjugates Utilizing this compound Derivatives
This compound and its derivatives play a significant role in the synthesis of siderophore conjugates and related components. Siderophores are iron-chelating compounds produced by microorganisms. The ornithine structure, with its δ-amino group, is a common component of certain classes of siderophores, particularly the hydroxamate type.
Research has demonstrated the utility of protected ornithine derivatives, including those related to this compound, in the practical large-scale synthesis of hydroxamate-derived siderophore components. mdpi.com For instance, the oxidation of imines derived from L-ornithine and its tripeptide has been explored, leading to the formation of oxaziridines that isomerize to nitrones, which can then be converted to hydroxylamines and subsequently hydroxamic acids suitable for constructing siderophore-drug conjugates. mdpi.com
Furthermore, protected ornithine has been utilized in the synthesis of ferrichrome analogues, which are cyclic hexapeptide siderophores containing three units of Nδ-acetyl-Nδ-hydroxy-L-ornithine. mdpi.com The synthesis of vanchrobactin analogues has also involved the use of protected ornithine derivatives like Nδ-Cbz-d-ornithine-OMe. mdpi.com These examples highlight the importance of the protected ornithine scaffold in accessing key structural elements required for siderophore synthesis and the development of siderophore-based conjugates.
Design of Novel Chemical Building Blocks for Three-Dimensional Molecular Architectures
While protected amino acids are valuable for introducing defined stereochemistry and functionality into complex molecules, specific detailed applications focusing on this compound in the design of novel chemical building blocks specifically for three-dimensional molecular architectures were not extensively identified in the conducted literature search.
Biochemical and Biological Research Applications of Z Orn Oh and Its Derivatives
Elucidation of Enzyme Kinetics and Protein Structure-Function Relationships
Z-Orn-OH and its derivatives are utilized in research to study enzyme kinetics and understand the relationship between protein structure and function. guidechem.com Their structural similarity to natural amino acids allows them to interact with enzymes that recognize ornithine or related substrates.
Studies on Interactions with Human Ornithine Aminotransferase (hOAT)
Human Ornithine Aminotransferase (hOAT) is a mitochondrial enzyme that plays a crucial role in the urea (B33335) cycle and proline metabolism by catalyzing the reversible transfer of the delta-amino group of L-ornithine to 2-oxoglutarate, producing glutamate-5-semialdehyde and glutamate. researchgate.netnih.govwikipedia.org OAT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. researchgate.netnih.gov While the direct interaction of this compound with hOAT is not extensively detailed in the provided search results, studies on ornithine derivatives as inhibitors of related enzymes like arginase provide insight into how modified amino acids can interact with enzymes involved in ornithine metabolism. mdpi.com Additionally, research on OAT inhibitors like L-canaline and (SS)-5-(fluoromethyl)ornithine highlights the enzyme as a potential therapeutic target, suggesting that ornithine analogues, including protected forms like this compound derivatives, could be explored for their inhibitory potential. researchgate.net
Mechanisms of Enzyme and Protein Inhibition by this compound Analogues
Analogues of this compound can act as enzyme or protein inhibitors by interfering with their activity. guidechem.com This inhibition can occur through various mechanisms, such as competing with the natural substrate for the active site (competitive inhibition) or binding to an allosteric site, causing a conformational change that affects enzyme function (non-competitive inhibition). libretexts.org Irreversible inhibitors, in contrast, form a strong, often covalent, bond with the enzyme, leading to permanent inactivation. libretexts.org Studies involving modified peptides containing ornithine residues demonstrate their potential to inhibit specific protein interactions, such as peptide inhibitors disrupting the interaction between the serotonin (B10506) 5-HT2C receptor and phosphatase and tensin homolog (PTEN). nih.gov The incorporation of ornithine derivatives in designed peptides has also been explored to enhance stability and bioactivity, which can influence their inhibitory potential against target enzymes or proteins. smolecule.com
Comprehensive Investigation of Biological Activities
Beyond their use in studying enzyme interactions, this compound and its derivatives have been investigated for a range of biological activities.
Evaluation of Antimicrobial Efficacy Against Pathogenic Strains
Ornithine and its derivatives have shown potential in the development of antimicrobial agents. Modified peptides incorporating ornithine have been designed and evaluated for their activity against pathogenic bacteria, including both Gram-positive and Gram-negative strains. scielo.br These studies suggest that the inclusion of ornithine can contribute to the antibacterial activity, potentially by influencing the peptide's cationic charge and interaction with bacterial cell membranes. scielo.brmdpi.com For example, some lipopeptides containing ornithine residues have demonstrated antibacterial activity at low micromolar concentrations and were observed to cause damage to the bacterial cell membrane. scielo.br While direct antimicrobial efficacy of this compound itself is not prominently reported, its use as a building block for such antimicrobial peptides highlights its indirect role in this area of research.
Table 1: Antimicrobial Activity of Ornithine-Containing Lipopeptides
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| LIP 4 | Staphylococcus aureus | 9.50 - 100 μM |
| LIP 4 | Enterococcus faecalis | 9.50 - 100 μM |
| LIP 4 | Escherichia coli | 9.50 - 100 μM |
| LIP 4 | Pseudomonas aeruginosa | 9.50 - 100 μM |
| LIP 12 | Staphylococcus aureus | 8.50 - 10.0 μM |
| LIP 12 | Enterococcus faecalis | 8.50 - 10.0 μM |
| LIP 12 | Escherichia coli | 8.50 - 10.0 μM |
| LIP 12 | Pseudomonas aeruginosa | 8.50 - 10.0 μM |
Note: Data compiled from research on de novo design of short antimicrobial lipopeptides incorporating ornithine. scielo.br
Research into Antiproliferative and Anticancer Properties
Research has explored the potential antiproliferative and anticancer properties of ornithine derivatives, often as part of modified peptides. Some studies indicate that the inclusion of ornithine in peptide sequences can enhance their anticancer activity against various cancer cell lines, including colon and prostate cancer cells. nih.govexplorationpub.com These modified peptides are designed to selectively target cancer cells, often exhibiting lower toxicity to normal cells. explorationpub.comnih.gov The mechanisms underlying these effects can involve the induction of apoptosis and the modulation of cellular pathways related to cell proliferation. explorationpub.commdpi.com For instance, certain dimeric peptides with ornithine substitutions have shown enhanced cytotoxicity against colon cancer cells and reduced in vivo toxicity. explorationpub.comexplorationpub.com Analogues of folic acid and methotrexate (B535133) with an L-ornithine side chain have also been synthesized and tested as inhibitors of dihydrofolate reductase (DHFR) and tumor cell growth, showing inhibitory activity against tumor cells in culture. nih.gov
Table 2: Inhibitory Activity of Modified Folic Acid and Methotrexate Analogues with L-Ornithine Side Chain
| Compound Type | Target | IC50 Value (Tumor Cell Growth) | IC50 Value (Purified DHFR) |
| Deaza and dideaza analogues of Pter-Orn, APA-Orn | Tumor cells | 0.2 - 2 μM | - |
| Deaza and dideaza analogues of Pter-Orn, APA-Orn | Purified DHFR | - | 0.02 - 0.08 μM |
| N-delta-carboxymethyl derivative of mAPA-Orn | Tumor cells | 0.2 - 2 μM | - |
| N-delta-carboxymethyl derivative of mAPA-Orn | Purified DHFR | - | 0.02 - 0.08 μM |
Note: Data compiled from research on deaza analogues of folic acid, aminopterin, and methotrexate with an L-ornithine side chain. nih.gov
Exploration of Involvement in Cellular Signaling Pathways
While the direct role of this compound in cellular signaling pathways is not extensively documented in the provided results, ornithine itself and peptides containing ornithine can be involved in such processes. Ornithine is a precursor for polyamines, which are known to influence various cellular functions and signaling pathways. nih.govmdpi.com Peptides, in general, are integral to cell signaling, acting as ligands that bind to receptors and trigger intracellular responses mediated by various pathways, including those involving G-protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). americanpeptidesociety.org Modified peptides incorporating ornithine have been shown to modulate cellular signaling, as seen in the disruption of the interaction between the serotonin 5-HT2C receptor and PTEN by a peptide derived from the receptor's intracellular loop. nih.gov This suggests that this compound, as a building block for such peptides, can indirectly contribute to research aimed at understanding and manipulating cellular signaling pathways.
Analysis of Roles within Metabolic Pathways, Including Urea Cycle and Polyamine Biosynthesis
Ornithine is a central intermediate in the urea cycle, a critical metabolic pathway in mammals for the detoxification of ammonia (B1221849) into urea for excretion. metwarebio.comcreative-proteomics.comresearchgate.netfrontiersin.org In this cycle, ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline, a reaction catalyzed by ornithine transcarbamylase (OTC). metwarebio.comfrontiersin.org Ornithine is regenerated at the end of the cycle from the hydrolysis of arginine by arginase. metwarebio.com
Beyond the urea cycle, ornithine is also a direct precursor for the biosynthesis of polyamines, such as putrescine, spermidine, and spermine. metwarebio.comcreative-proteomics.comresearchgate.netusda.govusda.govfrontiersin.org The initial and rate-limiting step in this pathway is the decarboxylation of ornithine by ornithine decarboxylase (ODC) to produce putrescine. metwarebio.comcreative-proteomics.comfrontiersin.org Polyamines are essential for various cellular processes, including cell growth, proliferation, and differentiation, and are involved in nucleic acid stabilization and protein synthesis. metwarebio.comcreative-proteomics.com
This compound, bearing a benzyloxycarbonyl (Z) protecting group on the alpha-amino group and a free carboxyl group, is not a direct participant in these metabolic pathways in its protected form. Its relevance lies in its use as a source of ornithine or as a synthetic precursor for creating probes, inhibitors, or other molecules that can be used to study or modulate these pathways. For instance, protected ornithine derivatives can be incorporated into larger molecules to investigate enzyme activity or transport mechanisms related to ornithine metabolism.
Rational Design and Development of Biologically Active Peptide Analogues and Prodrug Systems
The rational design and synthesis of peptide analogues and prodrugs are crucial areas in drug discovery aimed at improving the therapeutic properties of native peptides, such as enhancing their stability, bioavailability, and target specificity. This compound, as a protected amino acid, serves as a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis for the creation of such modified peptides. The benzyloxycarbonyl (Z) group is a common Nα-protecting group used in peptide synthesis strategies. nih.gov
Synthesis of Therapeutic Peptide Mimetics for Targeted Interventions
Peptide mimetics are compounds that mimic the key structural and functional features of a native peptide while often possessing improved pharmacological properties, such as increased resistance to enzymatic degradation and better membrane permeability. This compound and other protected ornithine derivatives are employed in the synthesis of these mimetics.
For example, protected ornithine has been utilized in the synthesis of β-turn mimetics designed for incorporation into peptide hormones like LHRH (Luteinizing Hormone-Releasing Hormone). doi.org In such syntheses, ornithine can be chosen in place of arginine, as the ornithine side chain can be converted to that of arginine later in the synthetic route. doi.org The use of protected ornithine allows for controlled coupling and incorporation into complex mimetic structures. doi.org
Furthermore, protected ornithine derivatives, including Nδ-benzyloxycarbonyl-L-ornithine, have been used as starting materials in the synthesis of analogues designed to interact with specific enzymes, such as inhibitors of folylpolyglutamate synthetase. acs.org The ability to selectively deprotect and modify the ornithine side chain while the alpha-amino group is protected by the Z group is fundamental to these synthetic strategies.
Strategies for Enhancing Peptide Bioavailability and Proteolytic Stability
A major challenge in developing peptide-based therapeutics is their susceptibility to rapid degradation by proteases in vivo, leading to poor bioavailability and short half-lives. nih.govmdpi.comresearchgate.netbiosynth.comunimi.it Various strategies are employed to enhance peptide stability and bioavailability, and the incorporation of modified or unnatural amino acids, often introduced using protected building blocks like this compound, is a key approach. nih.govresearchgate.netbiosynth.comunimi.itmdpi.com
Chemical modifications that enhance stability include cyclization, which constrains the peptide conformation and makes it less vulnerable to enzymatic cleavage. nih.govresearchgate.netbiosynth.comunimi.ituibk.ac.at The introduction of unnatural amino acids, such as D-amino acids or N-methylated amino acids, can also confer resistance to proteolytic breakdown as proteases typically recognize L-amino acids and standard peptide bonds. nih.govresearchgate.netmdpi.comkirj.ee Terminal modifications, such as capping the N- or C-terminus, can prevent exopeptidase activity. nih.govmdpi.com
While this compound itself is a protected natural amino acid, its use in synthesis enables the creation of peptides and mimetics that incorporate these stabilizing modifications. For instance, protected ornithine with orthogonal protecting groups on the delta-amino group can be used in the synthesis of cyclic peptides via side-chain to side-chain cyclization. rsc.org The Z group on the alpha-amino group is typically removed at a specific step in the synthesis to allow for peptide bond formation. The ability to selectively introduce modifications and cyclization handles using appropriately protected amino acids like this compound is fundamental to the design of peptides with improved pharmacological profiles. Prodrug strategies also utilize modified amino acids to improve properties like membrane permeability and to enable controlled release of the active peptide. researchgate.netnih.govnih.govgoogle.comgoogle.com
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating Z-Orn-OH from impurities and quantifying its presence in a sample.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for evaluating the purity of this compound. ppke.huruifuchemical.commarquette.eduresearchgate.netgoogle.comppke.huchempep.com This method separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, reversed-phase HPLC is commonly employed, often utilizing C18 columns. marquette.edu Detection is typically performed using UV detectors, with common wavelengths being 220 nm and 254 nm, as these wavelengths are absorbed by the peptide backbone and the aromatic ring of the benzyloxycarbonyl (Z or Cbz) group, respectively. marquette.edugoogle.com
HPLC analysis provides a chromatogram where each peak represents a component in the sample. The area under the peak corresponding to this compound, relative to the total area of all peaks, gives an indication of its purity. Reported HPLC purities for this compound and related protected amino acids are frequently above 98%. ruifuchemical.comresearchgate.net Quantitative analysis can also be performed by comparing the peak area of this compound to a calibration curve generated using standards of known concentration. This is crucial for determining the yield and concentration of this compound in synthesis procedures.
Examples of HPLC conditions found in literature for analyzing ornithine derivatives include using a C-18 column with a gradient of acetonitrile (B52724) in aqueous trifluoroacetic acid (TFA) and detection at 220 nm. marquette.edu
Spectroscopic Methodologies for Structural Elucidation and Comprehensive Analysis
Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound. nih.govppke.humarquette.edugoogle.comppke.huchempep.comacs.org Both ¹H NMR and ¹³C NMR provide characteristic signals corresponding to the different hydrogen and carbon atoms within the molecule, respectively. Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum allows for the identification and assignment of protons in the benzyloxycarbonyl group (aromatic and methylene (B1212753) protons), the ornithine backbone (alpha, beta, gamma, and delta protons), and the amino and carboxylic acid protons. ppke.hu
¹³C NMR spectroscopy provides signals for each unique carbon environment in the molecule, offering further confirmation of the structure. nih.gov The chemical shifts of the carbonyl carbons, aromatic carbons, methylene carbons, and the alpha carbon of the amino acid are particularly informative. Comparing the obtained NMR spectra to standard spectra is a common method for verifying the identity and purity of this compound. google.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern. ppke.humarquette.educhempep.comacs.orggoogle.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are frequently used for polar molecules like protected amino acids. marquette.edu In ESI-MS, the molecule is typically ionized to form pseudomolecular ions, such as the protonated molecule [M+H]⁺ or adduct ions like [M+Na]⁺. The mass-to-charge ratio (m/z) of these ions is measured, providing a highly accurate determination of the molecular weight. Detection of the expected molecular ion peak (m/z 267.3 for [M+H]⁺ or m/z 289.3 for [M+Na]⁺, considering the monoisotopic mass) is a key piece of evidence for the identity of this compound. ppke.hu
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. This fragmentation pattern provides valuable information about the structure of the molecule and can help confirm the presence of the benzyloxycarbonyl group and the ornithine moiety. LC-MS, which couples liquid chromatography with mass spectrometry, is particularly useful for analyzing complex mixtures and identifying this compound even in the presence of impurities. ppke.huchempep.comacs.org
Application of Other Spectroscopic Techniques in Chemical Research (e.g., UV-Vis, IR, Raman)
Other spectroscopic techniques provide complementary information about this compound:
UV-Vis Spectroscopy: The benzyloxycarbonyl group in this compound contains a phenyl ring, which exhibits characteristic absorption in the ultraviolet region. UV-Vis spectroscopy can be used for quantitative analysis based on this absorbance, particularly at wavelengths around 254 nm. It is also used as a detection method in HPLC. marquette.edugoogle.com
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound. nih.govgoogle.com Characteristic absorption bands are observed for the O-H stretch (carboxylic acid), N-H stretch (amine and carbamate), C=O stretch (carboxylic acid and carbamate), and C-H stretches (aromatic and aliphatic). The IR spectrum serves as a molecular fingerprint that can be compared to reference spectra for identification. google.com
Raman Spectroscopy: Raman spectroscopy provides vibrational information similar to IR spectroscopy but based on a different principle. nih.gov It can complement IR data, particularly for functional groups that are weak IR absorbers but strong Raman scatterers. Raman spectroscopy can be used for identification and structural characterization of this compound.
Emerging Trends and Future Research Directions for Z Orn Oh Chemistry
Innovation in Synthetic Strategies and Protecting Group Technologies
Innovations in the synthesis of Z-Orn-OH and the strategic use of protecting groups are crucial for the efficient and selective construction of complex molecules, particularly peptides and peptidomimetics. The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, is a well-established Nα-protecting group widely employed in both solution and solid-phase peptide synthesis (SPPS). wiley-vch.de Its removal is typically achieved through catalytic hydrogenolysis or treatment with strong acids. wiley-vch.deug.edu.pl
Emerging trends in synthetic strategies involving this compound focus on developing more efficient, environmentally friendly, and selective methods for its incorporation and deprotection within larger molecular architectures. This includes exploring alternative or orthogonal protecting group strategies for the δ-amino function of ornithine, which is free in this compound. Orthogonal protection allows for selective deprotection of one functional group in the presence of others. For instance, the use of Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups on the δ-amino group of ornithine, in conjunction with the Z group on the α-amino, enables differential deprotection strategies depending on the desired synthetic route. ug.edu.pl Examples include Nα-Fmoc-Nδ-Boc-Orn-OH and Boc-Orn(Z)-OH, which offer different handles for selective chemical manipulation. smolecule.commarquette.edusigmaaldrich.com
Furthermore, research is being conducted on novel synthetic routes to access ornithine derivatives, such as the synthesis of α,α-heterocyclic quaternary amino acid derivatives from Orn(Z)-derived β-lactams. researchgate.netacs.org These innovative approaches expand the chemical space accessible from ornithine and its protected forms, paving the way for the synthesis of molecules with unique structural and biological properties. Future research directions include the development of protecting groups that are cleavable under milder conditions, are more compatible with diverse functional groups, and facilitate streamlined synthetic sequences, potentially through automation.
Expanding Horizons in Drug Discovery and Chemical Biology Initiatives
This compound and its derivatives are increasingly important in drug discovery and chemical biology due to the versatile nature of ornithine as a non-proteinogenic amino acid. Ornithine-containing peptides and peptidomimetics can exhibit enhanced metabolic stability, altered pharmacokinetic profiles, and novel biological activities compared to those composed solely of proteinogenic amino acids. nih.gov
Research highlights the utility of incorporating non-proteinogenic amino acids like ornithine into peptide sequences to design therapeutics with improved properties. For example, studies on analogs of antimicrobial peptides, such as aurein (B1252700) 1.2, have shown that replacing lysine (B10760008) residues with ornithine can influence antibacterial and antiproliferative activities. mdpi.com These modifications can impact the peptide's interaction with bacterial and cancer cell membranes, affecting their mechanism of action. mdpi.com
Deeper Mechanistic Insights into Biological Interactions and Pathways
Understanding the precise mechanisms by which ornithine-containing molecules interact with biological systems is a critical area of ongoing and future research. While this compound itself is primarily a synthetic intermediate, the molecules derived from it, particularly peptides and conjugates, exhibit diverse biological activities.
Studies are focused on elucidating how the presence of ornithine residues influences the conformation, stability, and target binding of peptides. For instance, the position and number of ornithine residues in antimicrobial peptides can affect their ability to interact with and disrupt bacterial membranes. mdpi.com Research using techniques like circular dichroism and computational modeling helps to understand how ornithine substitutions impact peptide secondary structures (e.g., helicity) and their interactions with lipid bilayers. mdpi.com
Furthermore, the role of ornithine in mediating interactions between peptides and other biomolecules, such as nucleic acids, is being investigated. Studies have shown that cationic peptides, including those containing ornithine, can interact with RNA, influencing its stability. nih.gov Understanding these interactions at a molecular level is crucial for designing peptide-based gene delivery systems or probes for RNA biology.
Future research aims to gain deeper mechanistic insights into the cellular uptake, metabolic fate, and specific molecular targets of ornithine-containing compounds. This involves employing advanced biochemical and cell biology techniques to study their effects on cellular pathways, enzyme activity, and protein function. For example, Z-Orn(Z)-OH has been studied for its potential to inhibit enzymes, and further research is needed to fully understand such mechanisms. guidechem.com The potential roles of ornithine derivatives in cell signaling and their effects on enzyme activity remain areas for continued exploration. guidechem.com
Development of High-Throughput Synthesis and Screening Methodologies
The acceleration of drug discovery and chemical biology research relies heavily on the development of high-throughput methodologies for both synthesis and screening. This compound, as a common building block, is directly relevant to these efforts, particularly in the context of combinatorial chemistry and automated peptide synthesis.
High-throughput synthesis (HTS) approaches enable the rapid generation of large libraries of peptides and peptidomimetics containing ornithine residues. Techniques like solid-phase peptide synthesis are amenable to automation, allowing for the parallel synthesis of numerous compounds in multi-well plates. marquette.edumdpi.comnih.gov This is essential for creating diverse libraries for screening against various biological targets.
High-throughput screening (HTS) allows for the rapid assessment of the biological activity of these synthesized compounds. bmglabtech.comwikipedia.org Assays are typically performed in miniaturized formats, such as 96-, 384-, or 1536-well plates, using automated liquid handling systems and sensitive detection methods. bmglabtech.comwikipedia.orgmdpi.com The quality of HTS assays is often evaluated using statistical parameters like the Z' factor, which assesses the separation between positive and negative controls. mdpi.combmglabtech.com
Q & A
Basic Research Questions
Q. What established synthetic routes exist for Z-Orn-OH, and how do reaction conditions influence yield and purity?
- Methodological Answer : Optimizing this compound synthesis requires evaluating solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., HOBt/DCC coupling reagents), and temperature control. For reproducibility, follow literature protocols that report yields >85% under inert atmospheres and low-temperature conditions to minimize side reactions . Tabulate variables (e.g., solvent, time, catalyst ratio) to identify trends in purity via HPLC analysis.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Use - and -NMR to confirm stereochemistry and protecting group integrity. Compare retention times in reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) against standards. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity quantification, integrate peak areas in analytical HPLC at 214 nm .
Q. What are the key challenges in scaling up this compound synthesis while maintaining enantiomeric purity?
- Methodological Answer : Racemization risks increase at scale due to prolonged reaction times. Mitigate via low-temperature protocols (<0°C) and chiral stationary phase chromatography for purification. Monitor enantiomeric excess (ee) using chiral HPLC with cellulose-based columns. Statistical process control (SPC) charts can track batch-to-batch variability .
Advanced Research Questions
Q. How can contradictory data in this compound’s physicochemical properties (e.g., solubility, pKa) be systematically resolved?
- Methodological Answer : Conduct controlled experiments under standardized conditions (e.g., 25°C, 0.1 M PBS buffer) to isolate variables. Use meta-analysis to compare literature values, identifying outliers through Grubbs’ test. Validate findings via collaborative inter-laboratory studies to ensure reproducibility .
Q. What computational modeling approaches predict this compound’s behavior in complex biochemical systems?
- Methodological Answer : Employ molecular dynamics (MD) simulations to study this compound’s interactions with enzymes (e.g., ornithine decarboxylase). Docking studies (AutoDock Vina) can predict binding affinities. Validate predictions with in vitro assays measuring IC values. Cross-reference results with crystallographic data from the Protein Data Bank (PDB) .
Q. How should a study be designed to assess this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Apply a factorial design of experiments (DoE) with pH (3–9) and temperature (4–40°C) as factors. Monitor degradation via UV-Vis spectroscopy (λ = 280 nm) and LC-MS. Use Arrhenius plots to extrapolate shelf-life. Include negative controls (e.g., inert buffers) to distinguish hydrolysis from oxidation pathways .
Q. How can this compound be integrated into peptide synthesis protocols without inducing racemization?
- Methodological Answer : Utilize orthogonal protecting groups (e.g., Fmoc for α-amine, Z for side chain) and coupling reagents (e.g., HATU) with low racemization propensity. Monitor coupling efficiency via Kaiser test. Optimize reaction time (<30 min) and use additives like HOAt to suppress epimerization. Validate ee via Marfey’s reagent derivatization .
Guidelines for Addressing Data Gaps and Contradictions
- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over non-academic sources. Cross-validate data using platforms like Reaxys or SciFinder .
- Ethical and Feasibility Criteria : Ensure experimental designs align with FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) frameworks .
- Data Synthesis : Use software like GraphPad Prism for statistical analysis and OriginLab for trend visualization. Report confidence intervals and effect sizes to contextualize contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
